molecular formula C21H15N5O4 B15078639 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 303059-18-9

2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine

Katalognummer: B15078639
CAS-Nummer: 303059-18-9
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: NRYNBKOSXGWWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group and an imidazo[4,5-b]phenazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production. The choice of solvents and purification techniques also plays a significant role in ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly involving the nitro group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve a wide range of organic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets. The nitro group and imidazo[4,5-b]phenazine core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine stands out due to its imidazo[4,5-b]phenazine core, which imparts unique chemical and biological properties. This core structure is less common compared to other

Eigenschaften

CAS-Nummer

303059-18-9

Molekularformel

C21H15N5O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

2-(4,5-dimethoxy-2-nitrophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C21H15N5O4/c1-29-19-7-11(18(26(27)28)10-20(19)30-2)21-24-16-8-14-15(9-17(16)25-21)23-13-6-4-3-5-12(13)22-14/h3-10,22H,1-2H3

InChI-Schlüssel

NRYNBKOSXGWWIK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.